molecular formula C9H9BrClN3 B2680141 3-(5-Bromopyridin-2-yl)azetidine-3-carbonitrile;hydrochloride CAS No. 2375270-07-6

3-(5-Bromopyridin-2-yl)azetidine-3-carbonitrile;hydrochloride

Cat. No. B2680141
CAS RN: 2375270-07-6
M. Wt: 274.55
InChI Key: FRAXPQBLDKSJEH-UHFFFAOYSA-N
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Description

“3-(5-Bromopyridin-2-yl)azetidine-3-carbonitrile;hydrochloride” is a chemical compound with the CAS Number: 2375270-07-6 . It has a molecular weight of 274.55 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is “3-(5-bromopyridin-2-yl)azetidine-3-carbonitrile hydrochloride” and its InChI code is "1S/C9H8BrN3.ClH/c10-7-1-2-8(13-3-7)9(4-11)5-12-6-9;/h1-3,12H,5-6H2;1H" .


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not specified in the available resources.

Scientific Research Applications

Synthesis and Antibacterial Activity

One of the primary applications involves the synthesis of novel derivatives with significant antibacterial properties. For instance, the synthesis of novel 4-pyrrolidin-3-cyanopyridine derivatives, utilizing a related substrate, has shown promising antimicrobial activity against a range of aerobic and anaerobic bacteria, with minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL (Bogdanowicz et al., 2013). This indicates the compound's potential as a scaffold for developing new antibacterial agents.

Antiprotozoal Activity

Further extending its applications, derivatives of this compound have been explored for antiprotozoal activities, particularly against Trypanosoma brucei rhodesiense and Plasmodium falciparum. Novel bis-benzamidino imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines synthesized from related intermediates demonstrated strong DNA binding affinity and significant in vitro activity against T. b. r., with IC50 values between 7 and 38nM (Ismail et al., 2008).

Computational Studies and Drug Design

Computational studies on related compounds, such as 5-bromo-3-nitropyridine-2-carbonitrile, highlight the importance of theoretical and computational chemistry in understanding the molecular properties and reactivity of potential drug candidates. These studies provide insights into molecular structure, energy, electron density, and reactive sites, aiding in the design of compounds with desired biological activities (Arulaabaranam et al., 2021).

Novel Synthetic Routes and Derivatives

Additionally, innovative synthetic routes have been developed to produce pyrimido[4,5-e][1,3,4]thiadiazine derivatives, further demonstrating the versatility of this compound in synthesizing structurally diverse molecules with potential biological activities (Rahimizadeh et al., 2007).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-(5-bromopyridin-2-yl)azetidine-3-carbonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3.ClH/c10-7-1-2-8(13-3-7)9(4-11)5-12-6-9;/h1-3,12H,5-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRAXPQBLDKSJEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(C#N)C2=NC=C(C=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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